4-Amino-2-methylbutanoic acid hydrochloride

Description

Molecular Formula and Weight

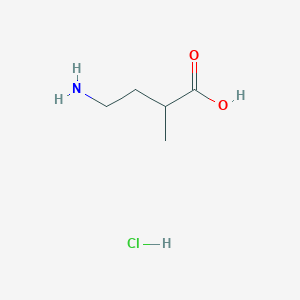

The molecular formula is C₅H₁₂ClNO₂ , with a molar mass of 153.61 g/mol . The structure comprises:

- A four-carbon chain (butanoic acid) with a methyl branch at C2 and an amino group at C4.

- A hydrochloride counterion associated with the protonated amino group.

Stereochemistry

The compound exists in two enantiomeric forms due to the chiral center at C2:

- (2S)-4-amino-2-methylbutanoic acid hydrochloride : Reported with ChemSpider ID 809131.

- (2R)-4-amino-2-methylbutanoic acid hydrochloride : Documented under PubChem CID 928194.

Racemic mixtures (equimolar D,L-forms) are commonly synthesized, as evidenced by CAS 42453-21-4. Stereochemical purity impacts physicochemical properties, such as solubility and crystallization behavior, though specific optical rotation data remain unreported in publicly available literature.

Crystallographic Data and Solid-State Configuration

Crystallographic Insights

While direct X-ray diffraction data for this compound are limited, related compounds provide structural analogies:

- Monoclinic systems : Similar amino acid hydrochlorides, such as γ-aminobutyric acid (GABA), crystallize in monoclinic space groups (e.g., P2₁/c).

- Hydrogen-bonding networks : Polar layers dominated by O–H⋯O and N–H⋯Cl interactions are expected, as observed in methionine hydrochloride and other branched-chain amino acid salts.

Predicted Solid-State Features

- Unit cell parameters : Analogous to GABA hydrochloride, likely featuring alternating polar (amine-carboxylate) and non-polar (methyl groups) layers.

- Thermal stability : Decomposition without melting at elevated temperatures (>250°C), consistent with thermal profiles of amino acid hydrochlorides.

Tautomeric Forms and Protonation States in Aqueous Solutions

Protonation Equilibria

In aqueous media, the compound exhibits pH-dependent tautomerism:

- Low pH (≤2) : Fully protonated amine (-NH₃⁺) and carboxylic acid (-COOH).

- Neutral pH (4–7) : Zwitterionic form (-NH₃⁺ and -COO⁻), stabilized by intramolecular charge transfer.

- High pH (≥9) : Deprotonated amine (-NH₂) and carboxylate (-COO⁻).

The pKa values are estimated as:

Solubility and Hydration

Propriétés

IUPAC Name |

4-amino-2-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNMNSZJSKBCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545493 | |

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22050-03-9 | |

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chemical Synthesis via Anhydride Opening

The most widely documented method for synthesizing 4-amino-2-methylbutanoic acid hydrochloride involves the ring-opening of dihydro-3-methylene-2,5-furandione (itaconic anhydride) followed by functional group transformations.

Reaction Mechanism and Steps

- Anhydride Aminolysis :

Itaconic anhydride is treated with cooled ammonium hydroxide (8%, 3°C) to form 4-amino-2-methylene-4-oxo-butanoic acid. The exothermic reaction requires controlled addition to maintain temperatures below 10°C.

$$

\text{C}5\text{H}4\text{O}3 + \text{NH}4\text{OH} \rightarrow \text{C}5\text{H}7\text{NO}3 + \text{H}2\text{O}

$$ - Ozonolysis :

The intermediate undergoes ozonolysis in aqueous conditions to cleave the methylene group, yielding 4-amino-2,4-dioxobutanoic acid. Evaporation removes formaldehyde byproducts. - Hydrochloride Formation :

The free base is treated with hydrochloric acid, followed by crystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Key Parameters:

Alkylation of Protected Amino Acid Precursors

Alternative routes employ alkylation of glycine derivatives to construct the branched carbon skeleton.

Nickel(II)-Schiff Base Complex Method

- Schiff Base Formation :

Glycine reacts with a chiral auxiliary (e.g., (R,R)-N,N'-bis(benzophenone)ethylenediamine) to form a Ni(II) complex, enabling stereoselective alkylation. - Alkylation :

The complex reacts with 2-bromopropane under basic conditions (K₂CO₃, DMF, 50°C) to introduce the methyl branch. - Acid Hydrolysis :

The Ni(II) complex is disassembled with HCl, releasing the free amino acid, which is converted to the hydrochloride salt.

Advantages:

Catalytic Hydrogenation of Unsaturated Intermediates

Reduction of α,β-unsaturated precursors offers a pathway to 4-amino-2-methylbutanoic acid.

Hydrogenation of 4-Amino-2-methyl-2-butenoic Acid

- Substrate Preparation :

4-Amino-2-methyl-2-butenoic acid is synthesized via Horner-Wadsworth-Emmons reaction using diethyl phosphonoacetate and methylglyoxal. - Catalytic Reduction :

Hydrogenation over palladium on carbon (Pd/C, 1 atm H₂, 25°C) saturates the double bond, yielding the saturated amino acid. - Salt Formation :

Treatment with HCl in methanol precipitates the hydrochloride salt.

Conditions:

Applications De Recherche Scientifique

Pharmaceutical Development

4-Amino-2-methylbutanoic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Neurological Disorders: The compound is particularly relevant in developing drugs targeting neurological conditions due to its structural properties that may influence neurotransmitter activity and receptor interactions .

- Injectable Medications: The hydrochloride form enhances solubility, making it suitable for formulations that require rapid therapeutic effects, such as injectable medications .

Biochemical Research

This compound is extensively used in biochemical studies, particularly related to:

- Amino Acid Metabolism: Researchers utilize it to investigate metabolic pathways and their implications for health and disease. Understanding these pathways can lead to new therapeutic strategies for metabolic disorders .

- Protein Synthesis: It aids in studying protein synthesis mechanisms, contributing to the development of new therapeutic proteins .

Protein Engineering

In the field of protein engineering, this compound is incorporated into peptides to enhance their stability and bioactivity. This incorporation can lead to the design of more effective therapeutic proteins that exhibit improved pharmacokinetic properties and biological activity .

Analytical Chemistry

The compound is employed as a standard in various chromatographic techniques. Its role includes:

- Quantification of Amino Acids: It assists in the identification and quantification of amino acids in complex biological samples, which is vital for understanding metabolic processes and diagnosing diseases .

Nutrition Science

In nutrition science, this compound is investigated for its potential benefits in dietary supplements aimed at muscle recovery and growth. This application appeals particularly to sports nutrition markets, where amino acids are crucial for enhancing athletic performance and recovery post-exercise .

Table: Summary of Applications and Findings

Mécanisme D'action

The mechanism of action of 4-Amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

- 4-Amino-2-methylbutanoic acid

- 2-Methyl-4-aminobutanoic acid

- 4-Amino-2-methylbenzoic acid

Comparison: 4-Amino-2-methylbutanoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free acid counterparts. This makes it more suitable for various applications, particularly in aqueous environments. Additionally, the presence of both an amino and a methyl group provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Activité Biologique

4-Amino-2-methylbutanoic acid hydrochloride, also known by its CAS number 42453-21-4, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 117.15 g/mol. Its structure features an amino group and a branched alkyl chain, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 42453-21-4 |

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to enhance cognitive functions and protect neuronal cells from oxidative stress. In vitro studies demonstrated that this compound can reduce cell death induced by oxidative agents, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antioxidant Properties

The compound has been identified as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby mitigating oxidative damage in various biological systems. This property is particularly beneficial in conditions characterized by oxidative stress, including inflammation and aging.

3. Metabolic Regulation

This compound plays a role in metabolic pathways, particularly in amino acid metabolism. It has been studied for its effects on protein synthesis and energy metabolism, indicating potential applications in metabolic disorders.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Oxidative Stress : By scavenging ROS, it protects cellular components from oxidative damage.

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter levels, contributing to its neuroprotective effects.

- Enhancement of Cellular Repair Mechanisms : It promotes the expression of genes involved in cellular repair processes.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models of neurodegeneration showed that administration of this compound resulted in significant improvements in cognitive function compared to control groups. The treated rats exhibited reduced markers of oxidative stress and improved memory retention.

Case Study 2: Antioxidant Efficacy

In vitro experiments using human cell lines demonstrated that treatment with the compound led to a marked reduction in lipid peroxidation levels, indicating its effectiveness as an antioxidant agent. The results suggest that it could be beneficial in preventing diseases related to oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-methylbutanoic acid hydrochloride?

- Methodological Answer : A multi-step synthesis can be adapted from analogous β-amino acid derivatives. For example, carboxyl group activation using thionyl chloride (SOCl₂) followed by reaction with methylamine derivatives is a common approach . Enantioselective synthesis may involve chiral catalysts or resolution techniques, as demonstrated in the separation of R/S forms of 2-amino-4-hydroxybutanoic acid using enzymatic methods .

-

Key Reagents : Thionyl chloride, methylamine, chiral auxiliaries.

-

Conditions : Reaction under inert atmosphere (N₂/Ar), reflux in anhydrous solvents (e.g., THF or DCM).

- Data Table :

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | SOCl₂, DCM | Carboxyl activation | |

| 2 | Methylamine, THF | Amine coupling | |

| 3 | HCl (gaseous) | Hydrochloride salt formation |

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis and oxidation. For long-term stability (>5 years), storage at -20°C is recommended, as validated for structurally similar hydrochlorides . Avoid exposure to moisture and light.

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Detection at 207 nm provides linearity (R² > 0.999) for hydrochloride salts .

- IR Spectroscopy : Characteristic peaks include N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Data Table :

| Technique | Parameters | Target Peaks/Features |

|---|---|---|

| HPLC | C18 column, 207 nm | Retention time: 4–6 min |

| IR | KBr pellet | 3300 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O) |

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for chiral derivatives?

Q. What factors influence the compound’s stability under physiological conditions?

Q. How can computational modeling aid in understanding its biological interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target receptors like GABA transporters. MD simulations (GROMACS) assess membrane permeability, leveraging logP values (~-1.5) and polar surface area (80 Ų) .

Contradictions in Literature

- Synthetic Yields : Some protocols report 70–80% yields for hydrochloride salt formation , while others note variability (<50%) due to competing side reactions (e.g., dimerization) . Optimize reaction stoichiometry and temperature.

- Analytical Sensitivity : UV detection at 207 nm may show interference from impurities; confirm with MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.